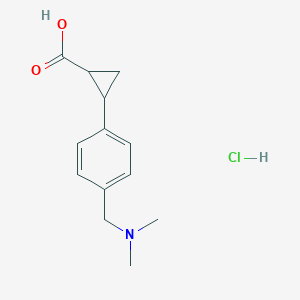
2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hcl
描述
2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride is a chemical compound with a complex structure that includes a cyclopropane ring, a dimethylamino group, and a carboxylic acid moiety
属性
分子式 |
C13H18ClNO2 |
|---|---|
分子量 |
255.74 g/mol |
IUPAC 名称 |
2-[4-[(dimethylamino)methyl]phenyl]cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14(2)8-9-3-5-10(6-4-9)11-7-12(11)13(15)16;/h3-6,11-12H,7-8H2,1-2H3,(H,15,16);1H |
InChI 键 |
YMCWOJOYALLBHT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=C(C=C1)C2CC2C(=O)O.Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 4-(dimethylaminomethyl)benzyl chloride with cyclopropanecarboxylic acid under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction could produce cyclopropanol derivatives.
科学研究应用
2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the cyclopropane ring may influence the compound’s stability and reactivity. These interactions can lead to various biological effects, depending on the context of its use.
相似化合物的比较
Similar Compounds
- 2-(4-((Methylamino)methyl)phenyl)cyclopropanecarboxylic acid
- 2-(4-((Ethylamino)methyl)phenyl)cyclopropanecarboxylic acid
- 2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid
Uniqueness
2-(4-((Dimethylamino)methyl)phenyl)cyclopropanecarboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


